molecular formula C16H12ClF3O3 B6409480 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261934-63-7

3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6409480
CAS No.: 1261934-63-7
M. Wt: 344.71 g/mol
InChI Key: AGNLNAVALWJGTI-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloroethoxyphenyl group and a trifluoromethyl group attached to the benzoic acid core

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O3/c1-2-23-12-3-4-13(14(17)8-12)9-5-10(15(21)22)7-11(6-9)16(18,19)20/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNLNAVALWJGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691700
Record name 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-63-7
Record name 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Substitution: The amine group is substituted with a trifluoromethyl group using appropriate reagents and conditions.

    Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxyphenylboronic acid
  • 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid
  • Bis[2-Chloro-4-ethoxyphenyl]sulfone

Uniqueness

3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both chloroethoxyphenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

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